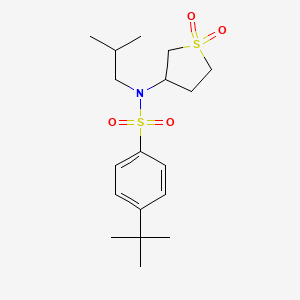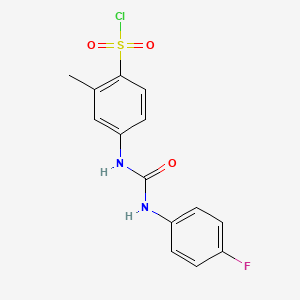![molecular formula C10H9F3O2 B2434031 2-[3-(2,2,2-トリフルオロエチル)フェニル]酢酸 CAS No. 1369119-16-3](/img/structure/B2434031.png)
2-[3-(2,2,2-トリフルオロエチル)フェニル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
科学的研究の応用
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoroethyl group, which can influence biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid typically involves the reaction of 2,2,2-trifluoroethylbenzene with a suitable acetic acid derivative. One common method is the Friedel-Crafts acylation reaction, where 2,2,2-trifluoroethylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acids.
類似化合物との比較
2,2,2-Trifluoroethyl acetate: Shares the trifluoroethyl group but differs in the ester functional group.
2,2,2-Trifluoroethylbenzene: Lacks the acetic acid moiety, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethanol: Contains the trifluoroethyl group but is an alcohol rather than an acetic acid derivative.
Uniqueness: 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid is unique due to the combination of the trifluoroethyl group and the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-8-3-1-2-7(4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAFPPOYSDSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CC(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
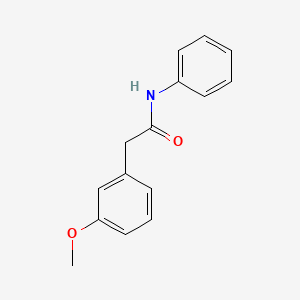
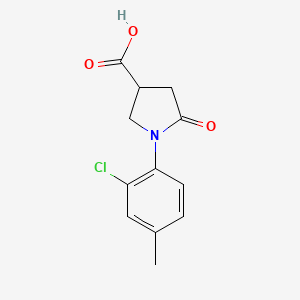
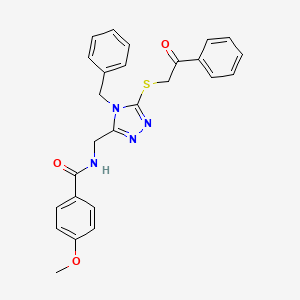
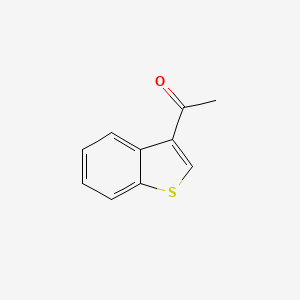
![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2433955.png)
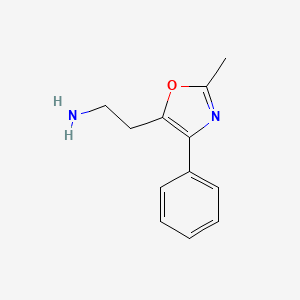
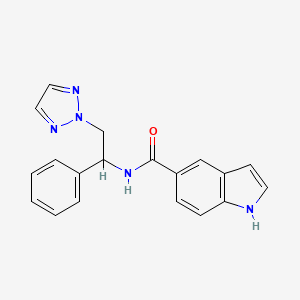
![6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433959.png)
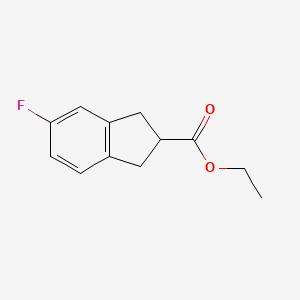

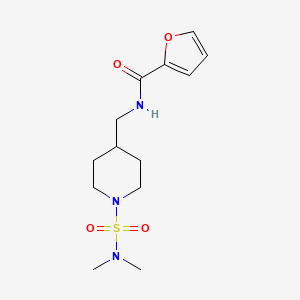
![5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2433964.png)
